1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-2-ylmethyl)piperazine
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Overview
Description
1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-2-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-enyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-2-ylmethyl)piperazine typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The phenylprop-2-enyl group can be introduced via a nucleophilic substitution reaction using an appropriate halide precursor.
Thiophen-2-ylmethyl Group Introduction: The thiophen-2-ylmethyl group can be added through a similar substitution reaction, using a thiophen-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, aryl halides, and other electrophilic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-3-phenylprop-2-enyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine: Similar structure but with a sulfonyl group.
1-[(E)-3-phenylprop-2-enyl]-4-(2-thienylmethyl)piperazine: Similar structure but with a different thiophene substitution.
Uniqueness
1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-2-ylmethyl)piperazine is unique due to its specific combination of phenylprop-2-enyl and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]-4-(thiophen-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-2-6-17(7-3-1)8-4-10-19-11-13-20(14-12-19)16-18-9-5-15-21-18/h1-9,15H,10-14,16H2/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCLNKRZJMHLH-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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